1,4-Bis(2-hydroxy-2-propyl)benzene

Catalog No.
S661363
CAS No.
2948-46-1
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(2-hydroxy-2-propyl)benzene

CAS Number

2948-46-1

Product Name

1,4-Bis(2-hydroxy-2-propyl)benzene

IUPAC Name

2-[4-(2-hydroxypropan-2-yl)phenyl]propan-2-ol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8,13-14H,1-4H3

InChI Key

LEARFTRDZQQTDN-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)O)O

The exact mass of the compound 1,4-Bis(2-hydroxy-2-propyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(2-hydroxy-2-propyl)benzene (CAS 2948-46-1), commonly known as p-dicumyl alcohol, is a highly symmetrical, rigid aromatic diol characterized by its para-substituted tertiary benzylic alcohol groups. In industrial procurement, it is primarily valued as a highly scalable precursor for difunctional cationic polymerization initiators (such as 1,4-dicumyl chloride) and as a specialized building block for advanced hydrophobic phenolic resins and peroxide crosslinkers. Its unique molecular architecture—featuring distant, sterically hindered hydroxyl groups separated by a rigid benzene core—provides distinct reactive and physical properties, including the ability to form specific dual hydrogen-bond networks in catalysis and to impart high moisture resistance when incorporated into polymer backbones .

Substituting 1,4-bis(2-hydroxy-2-propyl)benzene with its meta-isomer (1,3-bis(2-hydroxy-2-propyl)benzene) or standard aliphatic/aromatic diols (like Bisphenol A) fundamentally alters downstream processability and polymer architecture. In cationic polymerization, the para-isomer offers a dramatically lower-cost synthesis route to difunctional initiators by avoiding the multistep Grignard reactions required for complex 1,3-derivatives, though it requires stricter temperature control to suppress indanyl cyclization [1]. In resin formulation, standard diols lack the specific tetramethyl-xylylene geometry that this compound provides, which is essential for reducing the dielectric constant and water absorption in semiconductor encapsulants [2]. Furthermore, in catalytic applications, its exact para-spacing is structurally required to simultaneously hydrogen-bond to SN2 transition states; closer or more flexible diols fail to provide the same geometric stabilization[3].

Precursor Scalability for Cationic Polymerization Initiators

1,4-Bis(2-hydroxy-2-propyl)benzene is the direct precursor to 1,4-dicumyl chloride (1,4-DCC), a critical difunctional initiator for the living cationic polymerization of isobutylene (used in SIBS block copolymers). The standard alternative, 5-tert-butyl-1,3-dicumyl chloride, requires a complex multistep synthesis involving a 4-fold molar equivalent of Grignard reagent [1]. In contrast, the 1,4-isomer is synthesized efficiently at scale and converts directly to 1,4-DCC via simple hydrochlorination (yielding up to 99.5% purity) [2]. While 1,4-DCC requires precise process control to prevent indanyl cyclization (which can reduce initiator functionality below 2.0), its streamlined synthesis eliminates the prohibitive costs associated with the 1,3-isomer derivatives[1].

Evidence DimensionSynthesis complexity and reagent requirement
Target Compound Data1-step hydrochlorination to 1,4-DCC
Comparator Or Baseline5-tert-butyl-1,3-dicumyl chloride (requires 4-fold Grignard reagent)
Quantified DifferenceEliminates the need for a 4-fold molar equivalent of Grignard reagent
ConditionsIndustrial scale-up of difunctional initiators

Buyers scaling up thermoplastic elastomer production can drastically reduce initiator procurement costs by selecting the 1,4-isomer, provided their polymerization process is optimized against cyclization.

Synergistic Hydrogen-Bonding Catalysis in SN2 Fluorination

In the nucleophilic fluorination of primary alkyl halides using potassium fluoride and 18-crown-6, reaction rates are often limited by the poor nucleophilicity of the fluoride ion. 1,4-Bis(2-hydroxy-2-propyl)benzene acts as a highly specialized co-catalyst in this system. Due to the precise para-spacing of its bulky tertiary hydroxyl groups, it forms a dual hydrogen-bond network that perfectly stabilizes the SN2 transition state [1]. Experimental kinetic data demonstrate that adding this bulky diol at a concentration of 1 mol/L alongside 18-crown-6 produces an 18-fold increase in the fluorination reaction rate compared to using 18-crown-6 alone [1].

Evidence DimensionReaction rate enhancement
Target Compound Data18-fold rate increase
Comparator Or Baseline18-crown-6 phase-transfer catalyst alone
Quantified Difference18x faster kinetics
Conditions1 mol/L diol concentration in SN2 fluorination

For pharmaceutical manufacturers performing late-stage fluorination, procuring this specific diol as a co-catalyst drastically reduces reaction times and improves throughput for challenging SN2 displacements.

Hydrophobic Modification in Semiconductor Encapsulation Resins

When formulating phenolic resins for microelectronic epoxy encapsulants, managing moisture absorption is critical to prevent thermal-mechanical failure (e.g., 'popcorn' cracking) during solder reflow. Reacting phenol with 1,4-bis(2-hydroxy-2-propyl)benzene via Friedel-Crafts condensation yields a resin backbone bridged by rigid, hydrophobic tetramethyl-xylylene groups[1]. Compared to standard novolac resins or those crosslinked with Bisphenol A (BPA), the incorporation of this specific diol significantly lowers the polymer's dielectric constant and reduces water absorption [1].

Evidence DimensionPolymer network hydrophobicity and rigidity
Target Compound DataForms bulky, non-polar tetramethyl-xylylene linkages
Comparator Or BaselineStandard novolac or Bisphenol A (BPA) based resins
Quantified DifferenceSuperior moisture resistance and lower dielectric properties
ConditionsPhenolic resin synthesis for semiconductor packaging

Materials scientists must procure this exact diol to formulate advanced electronic packaging resins that meet strict moisture-sensitivity level (MSL) requirements.

Synthesis of Difunctional Initiators for Thermoplastic Elastomers

Directly following from its cost-effective conversion to 1,4-dicumyl chloride, this compound is the optimal procurement choice for synthesizing initiators used in the living cationic polymerization of polyisobutylene and SIBS block copolymers. It is ideal for manufacturers who have optimized their polymerization conditions to suppress indanyl cyclization and wish to avoid the high costs of Grignard-derived 1,3-isomer initiators [1].

Co-Catalyst for Late-Stage Nucleophilic Fluorination

Based on its proven ability to accelerate SN2 fluorination by 18-fold via dual hydrogen-bonding, this diol is highly recommended for agrochemical and pharmaceutical workflows. It is the right choice when standard phase-transfer catalysts (like 18-crown-6) fail to achieve acceptable reaction rates in the fluorination of primary alkyl halides [2].

Monomer for High-Performance Microelectronic Resins

Leveraging its bulky, hydrophobic tetramethyl-xylylene structure, this compound is a critical building block for specialty phenolic and epoxy resins. It is specifically indicated for formulating semiconductor encapsulants where minimizing the dielectric constant and preventing moisture-induced cracking during high-temperature solder reflow are paramount [3].

XLogP3

1.3

UNII

G785DRB5XH

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2948-46-1

Wikipedia

P-bis(2-hydroxyisopropyl)benzene

General Manufacturing Information

1,4-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.4,.alpha.4-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types